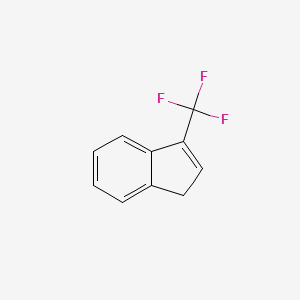

3-(Trifluoromethyl)-1H-indene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethyl)-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3/c11-10(12,13)9-6-5-7-3-1-2-4-8(7)9/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPRMODISMAALW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(C2=CC=CC=C21)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134391-57-4 | |

| Record name | 134391-57-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-(Trifluoromethyl)-1H-indene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-(trifluoromethyl)-1H-indene, a valuable building block in medicinal chemistry and materials science. The trifluoromethyl group's unique electronic properties can significantly enhance the pharmacological and material characteristics of parent molecules. This document provides a comprehensive overview of a primary synthetic route, including detailed experimental protocols, quantitative data, and visualizations of the reaction pathway.

Synthetic Strategy: A Two-Step Approach from 1-Indanone

The most direct and widely applicable method for the synthesis of this compound proceeds via a two-step sequence starting from the readily available 1-indanone. This strategy involves:

-

Nucleophilic Trifluoromethylation: The addition of a trifluoromethyl nucleophile to the carbonyl group of 1-indanone to form the intermediate, 1-(trifluoromethyl)indan-1-ol.

-

Dehydration: The acid-catalyzed elimination of water from the tertiary alcohol to yield the desired this compound. Isomerization of the double bond to the more stable conjugated position occurs under these conditions.

This approach offers good overall yields and regioselectivity, making it a preferred method for laboratory-scale synthesis.

Experimental Protocols

Step 1: Synthesis of 1-(Trifluoromethyl)indan-1-ol

This procedure details the nucleophilic trifluoromethylation of 1-indanone using the Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF₃), a widely used and effective source of the trifluoromethyl anion equivalent.

Reaction Scheme:

Caption: Trifluoromethylation of 1-Indanone.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Indanone | 132.16 | 5.00 g | 37.8 mmol |

| (Trifluoromethyl)trimethylsilane (TMSCF₃) | 142.22 | 8.07 g (7.6 mL) | 56.7 mmol |

| Tetrabutylammonium fluoride (TBAF), 1M in THF | - | 0.4 mL | 0.4 mmol |

| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |

| 1 M Hydrochloric Acid (HCl) | - | 50 mL | - |

| Saturated Sodium Bicarbonate Solution (NaHCO₃) | - | 50 mL | - |

| Saturated Sodium Chloride Solution (Brine) | - | 50 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |

| Diethyl Ether | - | 200 mL | - |

Procedure:

-

To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 1-indanone (5.00 g, 37.8 mmol) and anhydrous THF (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add (trifluoromethyl)trimethylsilane (7.6 mL, 56.7 mmol) to the stirred solution.

-

Add the tetrabutylammonium fluoride solution (0.4 mL of a 1 M solution in THF, 0.4 mmol) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl (50 mL).

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated NaHCO₃ solution (50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford 1-(trifluoromethyl)indan-1-ol as a white solid.

Expected Yield: 75-85%

Step 2: Synthesis of this compound

This procedure describes the acid-catalyzed dehydration of 1-(trifluoromethyl)indan-1-ol to form the target compound.

Reaction Scheme:

Caption: Dehydration of 1-(trifluoromethyl)indan-1-ol.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-(Trifluoromethyl)indan-1-ol | 202.17 | 5.00 g | 24.7 mmol |

| p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | 190.22 | 0.47 g | 2.47 mmol |

| Toluene | - | 100 mL | - |

| Saturated Sodium Bicarbonate Solution (NaHCO₃) | - | 50 mL | - |

| Saturated Sodium Chloride Solution (Brine) | - | 50 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |

| Diethyl Ether | - | 150 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1-(trifluoromethyl)indan-1-ol (5.00 g, 24.7 mmol), p-toluenesulfonic acid monohydrate (0.47 g, 2.47 mmol), and toluene (100 mL).

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap. Monitor the reaction by thin-layer chromatography (TLC).

-

After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

-

Wash the reaction mixture with saturated NaHCO₃ solution (50 mL) and then with brine (50 mL).

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexanes) to yield this compound as a colorless oil.

Expected Yield: 80-90%

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Step 1: Trifluoromethylation | Step 2: Dehydration |

| Reactant | 1-Indanone | 1-(Trifluoromethyl)indan-1-ol |

| Key Reagents | TMSCF₃, TBAF | p-TsOH·H₂O |

| Solvent | Anhydrous THF | Toluene |

| Temperature | 0 °C to room temperature | Reflux |

| Reaction Time | 12 hours | 2-4 hours |

| Typical Yield | 75-85% | 80-90% |

| Product Purity | >95% (after chromatography) | >98% (after chromatography) |

Signaling Pathways and Experimental Workflow

The logical flow of the synthetic process is illustrated in the following diagram.

Caption: Workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed and practical protocol for the synthesis of this compound. The described two-step method, starting from 1-indanone, is a reliable and efficient route for obtaining this important fluorinated building block. The provided experimental details, data summaries, and workflow visualizations are intended to assist researchers in the successful synthesis and further application of this compound in drug discovery and materials science. It is imperative that all experimental work is conducted in a well-ventilated fume hood, and appropriate personal protective equipment is worn at all times.

An In-depth Technical Guide to the Chemical Properties of 3-(Trifluoromethyl)-1H-indene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3-(trifluoromethyl)-1H-indene, a fluorinated organic compound of interest in medicinal chemistry and materials science. The trifluoromethyl group significantly influences the electronic properties and reactivity of the indene scaffold, making it a valuable building block for the synthesis of novel bioactive molecules and functional materials. This document details its physicochemical properties, spectroscopic signature, synthesis, and reactivity, and explores its potential biological applications.

Physicochemical Properties

This compound is a liquid at room temperature with a flash point of 70°C. Its chemical structure and key identifiers are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇F₃ | |

| Molecular Weight | 184.16 g/mol | |

| CAS Number | 134391-57-4 | |

| Appearance | Liquid | |

| Refractive Index (n20/D) | 1.489 | |

| Flash Point | 70 °C (158 °F) | |

| Storage Temperature | 2-8°C |

Spectroscopic Properties

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzene ring and the protons of the five-membered ring. The chemical shifts will be influenced by the electron-withdrawing trifluoromethyl group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the aromatic and aliphatic carbons. The carbon atom of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

Mass Spectrometry

The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (184.16 g/mol ). Fragmentation patterns would likely involve the loss of the trifluoromethyl group and fragmentation of the indene ring system.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic protons, C=C stretching of the aromatic and five-membered rings, and strong C-F stretching vibrations associated with the trifluoromethyl group.

Synthesis and Reactivity

Synthesis

Several synthetic routes to trifluoromethylated indenes have been reported, suggesting potential pathways to this compound.

One approach involves the palladium-catalyzed reaction of vinyl bromides with trifluoromethylated diazoalkanes to form trifluoromethylated allenes. These allenes can then undergo an acid-catalyzed cyclization to yield trifluoromethylated indenes.

Experimental Protocol (General)

A detailed experimental protocol for the synthesis of this compound via this method would involve:

-

Synthesis of the Trifluoromethylated Allene: A palladium catalyst, a suitable ligand (e.g., triphenylphosphine), and a base (e.g., potassium carbonate) are combined with a substituted vinyl bromide and a trifluoromethylated diazoalkane in an appropriate solvent. The reaction is typically carried out under mild conditions.

-

Acid-Catalyzed Cyclization: The isolated trifluoromethylated allene is then treated with an acid catalyst in a suitable solvent to induce cyclization and formation of the indene ring.

Caption: Synthesis of this compound via a two-step process.

Reactivity

The reactivity of this compound is dictated by the interplay of the reactive indene core and the electron-withdrawing trifluoromethyl group.

The electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution. Conversely, it can activate the ring for nucleophilic aromatic substitution, although this is less common for the indene system.

The double bond in the five-membered ring of the indene scaffold can participate in cycloaddition reactions, offering a route to more complex polycyclic structures.

Biological Activity and Drug Development Potential

While specific biological targets for this compound have not been identified, the trifluoromethyl-substituted indane and indene scaffold has been investigated for its potential in drug discovery.

Endocannabinoid System Modulation

A series of 1-trifluoromethyl substituted indanes and indenes have been synthesized and evaluated for their activity on the human endocannabinoid system. While showing no affinity for CB1 or CB2 receptors, some of these compounds inhibited monoacylglycerol lipase (MAGL) and anandamide (AEA) uptake. This suggests that trifluoromethylated indenes could serve as a scaffold for developing modulators of the endocannabinoid system.

Caption: Interaction of trifluoromethylated indenes with the endocannabinoid system.

Conclusion

This compound is a valuable fluorinated building block with potential applications in both medicinal chemistry and materials science. Its synthesis and reactivity are influenced by the unique properties of the trifluoromethyl group. Further research is warranted to fully elucidate its spectroscopic properties, explore its reactivity in greater detail, and identify specific biological targets to unlock its full potential in drug development.

An In-depth Technical Guide to 3-(Trifluoromethyl)-1H-indene: Molecular Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 3-(trifluoromethyl)-1H-indene, a fluorinated organic compound with significant potential in medicinal chemistry and drug discovery. The strategic incorporation of the trifluoromethyl group onto the indene scaffold can profoundly influence the molecule's physicochemical and pharmacological properties. This document details the molecular structure, physicochemical characteristics, and spectral data of this compound and related derivatives. A plausible synthetic protocol is outlined, and the potential biological activities and applications in drug development are discussed, with a focus on the impact of trifluoromethylation on drug design.

Introduction

Indene and its derivatives are bicyclic hydrocarbons that serve as versatile scaffolds in the synthesis of a wide range of biologically active molecules. The introduction of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The unique electronic properties of the -CF3 group can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] This guide focuses on this compound, exploring its molecular characteristics and potential as a building block for the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a bicyclic aromatic hydrocarbon, indene, substituted with a trifluoromethyl group at the 3-position.

Table 1: Physicochemical Properties of this compound [3][4][5]

| Property | Value |

| Molecular Formula | C₁₀H₇F₃ |

| Molecular Weight | 184.16 g/mol |

| CAS Number | 134391-57-4 |

| Appearance | Liquid |

| Refractive Index (n20/D) | 1.489 |

| Flash Point | 70 °C (158 °F) |

| Storage Temperature | 2-8°C |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for this compound are summarized below.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.2 - 7.8 | m |

| Vinylic-H | 6.5 - 7.0 | m |

| Aliphatic-H (CH₂) | 3.3 - 3.6 | t |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Aromatic C | 120 - 145 |

| Vinylic C | 125 - 140 |

| C-CF₃ | 120 - 130 (q) |

| CF₃ | 120 - 125 (q) |

| Aliphatic C (CH₂) | 30 - 40 |

Table 4: Predicted ¹⁹F NMR Spectral Data for this compound [6][7]

| Fluorine Atoms | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CF₃ | -60 to -70 | s |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 5: Predicted IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium |

| C=C (aromatic) | 1450 - 1600 | Medium to Strong |

| C-F | 1000 - 1400 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 184.

Synthesis of this compound

Several synthetic routes can be envisaged for the preparation of this compound. A plausible approach involves the reaction of an appropriate indanone precursor with a trifluoromethylating agent, followed by reduction and dehydration. Below is a representative experimental protocol adapted from general methods for the synthesis of substituted indenes.[8][9][10]

Proposed Synthetic Scheme

Caption: Proposed synthesis of this compound.

Experimental Protocol

Materials:

-

1-Indanone

-

Trifluoromethyltrimethylsilane (TMSCF₃)

-

Tetrabutylammonium fluoride (TBAF)

-

Anhydrous tetrahydrofuran (THF)

-

p-Toluenesulfonic acid (p-TsOH)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Trifluoromethylation: To a solution of 1-indanone (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add trifluoromethyltrimethylsilane (1.5 eq) followed by a catalytic amount of TBAF. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purification of Intermediate: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-hydroxy-1-(trifluoromethyl)indane.

-

Dehydration: Dissolve the purified intermediate in toluene and add a catalytic amount of p-TsOH. Heat the mixture to reflux with a Dean-Stark trap to remove water. Monitor the reaction by TLC.

-

Final Work-up and Purification: After completion, cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane) to afford this compound.

Applications in Drug Development

The incorporation of a trifluoromethyl group is a key strategy in modern drug design. The -CF3 group can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.

Impact of the Trifluoromethyl Group in Drug Design

Caption: Role of the trifluoromethyl group in drug design.

The trifluoromethyl group is a strong electron-withdrawing group, which can alter the pKa of nearby functional groups and influence hydrogen bonding interactions with biological targets.[1] Its lipophilic nature can enhance membrane permeability and bioavailability.[2] Furthermore, the carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, thereby increasing the half-life of a drug.[2]

Potential Biological Activities of Trifluoromethylated Indenes

Research on trifluoromethyl-substituted indanes and indenes has indicated potential biological activities. For instance, certain derivatives have been shown to inhibit monoacylglycerol lipase (MAGL) and the uptake of anandamide (AEA), suggesting a role in the endocannabinoid system.[6] These findings highlight the potential for developing novel therapeutics for a range of disorders, including neurological and inflammatory conditions.

Conclusion

This compound represents a valuable building block for the synthesis of novel drug candidates. The presence of the trifluoromethyl group imparts desirable physicochemical and pharmacological properties that are advantageous for drug development. The synthetic methodologies and characterization data presented in this whitepaper provide a foundation for further research and development of this compound derivatives as potential therapeutic agents. The exploration of their biological activities is a promising avenue for the discovery of new and effective treatments for various diseases.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound 95 134391-57-4 [sigmaaldrich.com]

- 4. 134391-57-4 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 5. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. Indene synthesis [organic-chemistry.org]

Spectroscopic and Synthetic Profile of 3-(Trifluoromethyl)-1H-indene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(trifluoromethyl)-1H-indene, a fluorinated organic compound of interest in medicinal chemistry and materials science. Due to the limited availability of a complete, published dataset for this specific molecule, this guide combines available experimental data with predicted spectroscopic values derived from analogous compounds. This approach offers a robust resource for the identification, characterization, and further investigation of this compound.

Chemical Structure and Properties

This compound is an indene derivative featuring a trifluoromethyl group at the 3-position. This substitution can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in drug discovery.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇F₃ | |

| Molecular Weight | 184.16 g/mol | |

| CAS Number | 134391-57-4 | |

| Appearance | Liquid | |

| Refractive Index (n20/D) | 1.489 |

Spectroscopic Data

The following tables summarize the expected and, where available, experimental spectroscopic data for this compound. Predicted values are based on the analysis of structurally similar compounds reported in the literature.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2.1: ¹H NMR Spectroscopic Data (Predicted) Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 - 7.2 | m | 4H | Aromatic C-H |

| ~ 6.5 | t | 1H | H-2 |

| ~ 3.4 | d | 2H | H-1 (CH₂) |

Table 2.2: ¹³C NMR Spectroscopic Data (Predicted) Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 - 140 | C-7a, C-3a |

| ~ 130 - 120 | Aromatic C-H |

| ~ 125 (q) | CF₃ |

| ~ 115 (q) | C-3 |

| ~ 35 | C-1 (CH₂) |

Table 2.3: ¹⁹F NMR Spectroscopic Data (Predicted) Solvent: CDCl₃, Reference: CFCl₃ (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ -60 to -65 | s | 3F | CF₃ |

Mass Spectrometry (MS)

Table 2.4: Mass Spectrometry Data (Predicted) Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 184 | High | [M]⁺ (Molecular Ion) |

| 165 | Moderate | [M - F]⁺ |

| 115 | High | [M - CF₃]⁺ (Loss of CF₃ radical) |

Infrared (IR) Spectroscopy

Table 2.5: Infrared (IR) Spectroscopic Data (Predicted) Sample Preparation: Neat Liquid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch (CH₂) |

| ~ 1600, 1480 | Medium | C=C aromatic ring stretch |

| ~ 1350 - 1150 | Strong | C-F stretch (asymmetric and symmetric) |

| ~ 750 | Strong | Ortho-disubstituted benzene C-H bend |

Experimental Protocols

NMR Spectroscopy

NMR spectra would be acquired on a 400 MHz or 500 MHz spectrometer. The sample would be dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ or a secondary standard like hexafluorobenzene would be used.

Mass Spectrometry

Mass spectra would be obtained using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced via direct infusion or through a gas chromatography (GC) column. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition.

Infrared Spectroscopy

The IR spectrum would be recorded on a Fourier-transform infrared (FTIR) spectrometer. For a liquid sample, this would typically be done using the attenuated total reflectance (ATR) technique or by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).

Synthesis

The synthesis of this compound can be approached through several synthetic routes. One plausible method involves the acid-catalyzed cyclization of a suitable precursor, a common strategy for forming indene skeletons.[3] An alternative approach could be a palladium-catalyzed reaction of vinyl bromides with trifluoromethylated diazoalkanes, which has been shown to produce trifluoromethylated allenes that can subsequently undergo an acid-catalyzed cyclization to yield trifluoromethylated indenes.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Experimental workflow for synthesis and analysis.

Key Spectroscopic Relationships

This diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for this compound.

Caption: Spectroscopic techniques and structural information.

References

reactivity of the trifluoromethyl group in indene

An In-Depth Technical Guide to the Reactivity of the Trifluoromethyl Group in Indene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indene scaffold is a privileged bicyclic aromatic hydrocarbon core frequently encountered in medicinal chemistry and materials science. Its unique structural and electronic properties make it a versatile building block for the synthesis of complex molecules. The introduction of a trifluoromethyl (CF₃) group into organic molecules is a widely adopted strategy in drug design to enhance crucial properties such as metabolic stability, lipophilicity, and bioavailability.[1][2][3] The CF₃ group's potent electron-withdrawing nature and steric profile can dramatically alter the reactivity of the parent molecule.[2][4] This guide provides a comprehensive technical overview of the synthesis and reactivity of trifluoromethylated indenes, with a focus on the electronic influence of the CF₃ group, key reaction pathways, and detailed experimental protocols.

Electronic Effects of the Trifluoromethyl Group

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, an effect primarily driven by the high electronegativity of the three fluorine atoms (inductive effect).[4][5] When attached to the indene framework, this group profoundly influences the molecule's electronic distribution and subsequent reactivity.

-

Aromatic Ring Deactivation: A CF₃ group on the benzene portion of the indene core strongly deactivates the ring toward electrophilic aromatic substitution, making it significantly less reactive than benzene or toluene.[5][6] This deactivation stems from the inductive withdrawal of electron density from the π-system.

-

Directing Effects: For electrophilic aromatic substitution, the CF₃ group is a meta-director.[5][7] This is because the carbocation intermediates formed during ortho and para attack are destabilized by the adjacent, electron-deficient carbon bearing the CF₃ group.[7] The intermediate for meta attack avoids this unfavorable arrangement.[6][7]

-

Acidity of C1 Protons: When the CF₃ group is located at the C1 position of the five-membered ring, it significantly increases the acidity of the remaining C1 proton. This facilitates deprotonation to form a 1-trifluoromethylindenide anion, a key intermediate for forming organometallic complexes. However, this anion can be unstable, prone to eliminating a fluoride ion.[8] In contrast, the 2-trifluoromethylindenide anion exhibits greater stability.[8]

Synthesis of Trifluoromethylated Indenes

Several synthetic strategies have been developed to access trifluoromethylated indenes, often leveraging the unique reactivity of fluorinated precursors.

Acid-Catalyzed Cyclization of Propargylic Alcohols

A prevalent method involves the acid-catalyzed reaction of α-trifluoromethyl substituted propargylic alcohols. This transformation can proceed through a trifluoromethylated allene intermediate, which subsequently undergoes a Nazarov-type electrocyclization to form the indene ring.[9][10] The choice of catalyst (Lewis or Brønsted acid) and solvent, particularly 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), is crucial for controlling the reaction pathway and achieving high yields.[9][10][11]

Palladium-Catalyzed Reactions

Palladium catalysis offers another route, starting from vinyl bromides and trifluoromethylated diazoalkanes to form trifluoromethylated allenes.[12] These allenes can then be cyclized in the presence of an acid to yield the corresponding trifluoromethylated indenes, often in a one-pot procedure.[12][13]

Direct C-H Trifluoromethylation

Modern methods allow for the direct trifluoromethylation of C-H bonds. For instance, 1,1-diarylalkenes can undergo a direct vinylic C-H bond trifluoromethylation using high-valent copper(III) trifluoromethyl complexes to produce trifluoromethylated indenes and related alkenes.[14]

Reactivity of Trifluoromethylated Indenes

The presence of the CF₃ group governs the reactivity of both the five-membered and six-membered rings of the indene core.

Electrophilic Aromatic Substitution

As mentioned, a CF₃ group on the benzene ring deactivates it and directs incoming electrophiles to the meta position. The reaction below illustrates the predicted major product for the nitration of 5-trifluoromethylindene.

Indene [label=<

5-(Trifluoromethyl)-1H-indene

5-(Trifluoromethyl)-1H-indene

];

Product [label=<

6-Nitro-5-(trifluoromethyl)-1H-indene

(Major Product)

6-Nitro-5-(trifluoromethyl)-1H-indene

(Major Product)

];

Indene -> Product [label=" HNO₃, H₂SO₄\n(meta-directing effect)"]; } caption { font-family: "Arial"; font-size: "12px"; text-align: "center"; margin-top: "10px"; }

Nucleophilic Substitution

The strong electron-withdrawing nature of the CF₃ group makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SₙAr), particularly if the CF₃ group is para to a good leaving group.[15]

Reactivity at the C1 position is particularly interesting. While the C-CF₃ bond is strong, the 1-trifluoromethylindenide anion can undergo fluoride elimination to form a highly reactive difluorofulvene intermediate.[8] This contrasts with the 2-trifluoromethylindenide, which is comparatively stable.[8] This difference in stability is a key factor in designing subsequent reactions.

Formation of Organometallic Complexes

Trifluoromethyl-substituted indenyl ligands are valuable in organometallic chemistry. The electron-withdrawing CF₃ group modulates the electronic properties of the metal center, enhancing catalytic activity and selectivity.[8] These ligands readily form complexes with metals like rhodium and iridium. A key feature of the indenyl ligand is its ability to undergo "ring slippage" from a η⁵ to a η³ coordination mode, creating a vacant coordination site on the metal center essential for catalysis. The electron-deficient nature of the CF₃-indenyl ligand can facilitate this slippage.[8]

Quantitative Data

The following tables summarize representative yields for the synthesis of trifluoromethylated indenes under various conditions.

Table 1: Synthesis of 1,3-Biaryl-1-trifluoromethyl-1H-indenes Data synthesized from Moran et al.[9][10]

| Entry | Aryl Group A | Aryl Group B | Catalyst (mol%) | Time (h) | Temperature (°C) | Yield (%) |

| 1 | Phenyl | Phenyl | FeCl₃ (10) | 16 | 80 | 95 |

| 2 | 4-Me-Ph | Phenyl | FeCl₃ (10) | 16 | 80 | 96 |

| 3 | 4-MeO-Ph | Phenyl | FeCl₃ (10) | 16 | 80 | 55 |

| 4 | Phenyl | 4-Br-Ph | FeCl₃ (10) | 48 | 80 | 85 |

| 5 | Phenyl | 4-MeO-Ph | FeCl₃ (10) | 16 | 80 | 94 |

Table 2: Direct Vinylic C-H Trifluoromethylation of 1,1-Diarylalkenes Data from Zhang et al.[14]

| Entry | Substrate (1,1-Diarylalkene) | Trifluoromethylating Agent | Product | Yield (%) |

| 1 | 1,1-Diphenylethylene | LCu(III)(CF₃)₂ | 1,1-Diphenyl-2-(trifluoromethyl)ethene | 85 |

| 2 | 1,1-Bis(4-methylphenyl)ethylene | LCu(III)(CF₃)₂ | 1,1-Bis(4-methylphenyl)-2-(trifluoromethyl)ethene | 82 |

| 3 | 1-(4-Bromophenyl)-1-phenylethylene | LCu(III)(CF₃)₂ | 1-(4-Bromophenyl)-1-phenyl-2-(trifluoromethyl)ethene | 75 |

| 4 | 6-methoxy-1-phenyl-3,4-dihydronaphthalene | LCu(III)(CF₃)₂ | Trifluoromethylated Indene Derivative (via cyclization) | 68 |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1,3-Biaryl-1-trifluoromethyl-1H-indenes from Propargylic Alcohols[9][10]

-

Materials: α-Trifluoromethyl propargylic alcohol (1.0 equiv), anhydrous iron(III) chloride (FeCl₃, 0.1 equiv), 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP, 0.2 M).

-

Setup: To a flame-dried screw-cap vial equipped with a magnetic stir bar, add the propargylic alcohol substrate.

-

Reaction: Add HFIP as the solvent, followed by the FeCl₃ catalyst. Seal the vial and place it in a preheated oil bath at 80 °C.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reactions typically run for 16-48 hours.

-

Workup: After completion, cool the reaction mixture to room temperature. Dilute with dichloromethane and wash with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated indene.

Protocol 2: Palladium-Catalyzed Synthesis of Allenes and Subsequent Cyclization to Indenes[12]

-

Materials: Vinyl bromide (1.0 equiv), trifluoromethylated diazoalkane (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), triphenylphosphine (PPh₃, 10 mol%), potassium carbonate (K₂CO₃, 2.0 equiv), anhydrous dioxane. For cyclization: p-toluenesulfonic acid (p-TsOH, 20 mol%).

-

Allene Synthesis: In a glovebox, combine the vinyl bromide, Pd₂(dba)₃, PPh₃, and K₂CO₃ in a reaction vessel. Add anhydrous dioxane, followed by the trifluoromethylated diazoalkane. Stir the mixture at room temperature until the reaction is complete (as monitored by TLC or GC-MS).

-

Cyclization: To the crude reaction mixture containing the allene, add p-TsOH (20 mol%). Heat the mixture to 80-100 °C and stir until the cyclization is complete.

-

Workup and Purification: Cool the reaction mixture, filter through a pad of celite, and concentrate the filtrate. Purify the residue by flash column chromatography to yield the trifluoromethylated indene.

Conclusion

The trifluoromethyl group exerts a powerful influence on the reactivity of the indene core. Its strong electron-withdrawing properties deactivate the aromatic ring towards electrophilic attack while directing substitution to the meta position. Simultaneously, it increases the acidity of adjacent protons and can render the aromatic system susceptible to nucleophilic attack. The stability of trifluoromethylindenide intermediates is highly dependent on the position of the CF₃ group, a critical consideration for synthetic planning. The development of robust synthetic routes provides access to a wide array of trifluoromethylated indenes, which serve as valuable building blocks for drug discovery and as advanced ligands in organometallic catalysis. Understanding the nuanced reactivity imparted by the CF₃ group is essential for leveraging these compounds to their full potential in scientific research and development.

References

- 1. Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Biocatalytic Generation of Trifluoromethyl Radicals by Nonheme Iron Enzymes for Enantioselective Alkene Difunctionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. homework.study.com [homework.study.com]

- 8. scholarship.shu.edu [scholarship.shu.edu]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of Trifluoromethylated Tetrasubstituted Allenes via Palladium-Catalyzed Carbene Transfer Reaction [organic-chemistry.org]

- 13. Trifluoromethyl allene synthesis by trifluoromethylation [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of Trifluoromethylated Indene Derivatives

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group into organic molecules is a pivotal strategy in modern medicinal chemistry. This is due to the unique properties conferred by the CF3 group, such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets.[1] Trifluoromethylated indene derivatives, in particular, have emerged as a promising class of compounds with diverse biological activities, including potential as anticancer and anti-inflammatory agents.[2][3] This technical guide provides a comprehensive overview of the core synthetic methodologies for preparing these valuable compounds, complete with detailed experimental protocols, comparative data, and mechanistic visualizations.

Core Synthetic Methodologies

The synthesis of trifluoromethylated indene derivatives can be broadly categorized into two main approaches: the construction of the indene scaffold from trifluoromethylated precursors and the direct trifluoromethylation of a pre-existing indene or indanone core. This guide will delve into the most prominent and effective methods from both categories.

Synthesis from Trifluoromethylated Precursors

A versatile method for constructing trifluoromethylated indenes involves the acid-catalyzed cyclization of trifluoromethylated propargylic alcohols.[4] This reaction often proceeds through a trifluoromethylated allene intermediate, which then undergoes rearrangement to the indene product. The reaction can be tuned to favor either the allene or the indene by adjusting the reaction time and temperature.[4]

Table 1: Synthesis of Trifluoromethylated Indenes via Acid-Catalyzed Cyclization of Propargylic Alcohols

| Entry | Propargylic Alcohol Substrate | Catalyst | Solvent | Time (h) | Temp (°C) | Product | Yield (%) |

| 1 | 1-(4-Methoxyphenyl)-4,4,4-trifluoro-1-phenylbut-2-yn-1-ol | FeCl₃ | HFIP | 24 | 80 | 1-(4-Methoxyphenyl)-1-(trifluoromethyl)-3-phenyl-1H-indene | 95 |

| 2 | 1,1-Diphenyl-4,4,4-trifluorobut-2-yn-1-ol | FeCl₃ | HFIP | 24 | 80 | 1,3-Diphenyl-1-(trifluoromethyl)-1H-indene | 99 |

| 3 | 4,4,4-Trifluoro-1-(p-tolyl)-1-phenylbut-2-yn-1-ol | FeCl₃ | HFIP | 24 | 80 | 1-Phenyl-1-(trifluoromethyl)-3-(p-tolyl)-1H-indene | 98 |

| 4 | 1-(4-Bromophenyl)-4,4,4-trifluoro-1-phenylbut-2-yn-1-ol | FeCl₃ | HFIP | 24 | 80 | 1-(4-Bromophenyl)-1-(trifluoromethyl)-3-phenyl-1H-indene | 85 |

Experimental Protocol: General Procedure for the Synthesis of 1,3-Diaryl-1-(trifluoromethyl)-1H-indenes

To a solution of the corresponding trifluoromethylated propargylic alcohol (0.2 mmol) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP, 2 mL) is added iron(III) chloride (FeCl₃, 0.02 mmol, 10 mol%). The reaction mixture is stirred at 80 °C for 24 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford the desired trifluoromethylated indene.

A two-step approach involving a palladium-catalyzed reaction between vinyl bromides and trifluoromethylated diazoalkanes provides access to trifluoromethylated allenes. These allenes can then be subjected to acid-catalyzed cyclization to yield the corresponding trifluoromethylated indenes.[5][6]

Table 2: Palladium-Catalyzed Synthesis of Trifluoromethylated Allenes and Subsequent Cyclization to Indenes

| Entry | Vinyl Bromide | Allene Yield (%) | Cyclization Conditions | Indene Product | Indene Yield (%) |

| 1 | 1-Bromo-2,2-diphenylethene | 95 | TfOH, CH₂Cl₂ | 1,1-Diphenyl-3-(trifluoromethyl)-1H-indene | 92 |

| 2 | 1-Bromo-2-phenyl-2-(p-tolyl)ethene | 88 | TfOH, CH₂Cl₂ | 1-Phenyl-1-(p-tolyl)-3-(trifluoromethyl)-1H-indene | 85 |

| 3 | 1-Bromo-2-(4-methoxyphenyl)-2-phenylethene | 91 | TfOH, CH₂Cl₂ | 1-(4-Methoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1H-indene | 89 |

Experimental Protocol: Synthesis of Trifluoromethylated Allenes [5]

In a glovebox, a screw-capped vial is charged with Pd(PPh₃)₄ (5.8 mg, 0.005 mmol, 5 mol%), K₂CO₃ (27.6 mg, 0.2 mmol), and the corresponding vinyl bromide (0.1 mmol). The vial is sealed and removed from the glovebox. A solution of 2,2,2-trifluoro-1-phenyldiazoethane (0.12 mmol) in THF (1.0 mL) is then added via syringe. The reaction mixture is stirred at room temperature for 12 hours. The solvent is evaporated, and the residue is purified by flash column chromatography on silica gel to afford the trifluoromethylated allene.

Experimental Protocol: Acid-Catalyzed Cyclization of Trifluoromethylated Allenes

To a solution of the trifluoromethylated allene (0.1 mmol) in anhydrous CH₂Cl₂ (2 mL) at 0 °C is added triflic acid (TfOH, 0.01 mmol). The reaction mixture is stirred at room temperature for 1 hour. The reaction is then quenched with saturated NaHCO₃ solution, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to give the trifluoromethylated indene.

An elegant approach for the synthesis of complex spiro-[indene-proline] derivatives involves a rhodium(III)-catalyzed tandem C-H activation and [3+2] annulation of 5-aryl-2-(trifluoromethyl)-3,4-dihydro-2H-pyrrole-2-carboxylates with alkynes.[2][7]

Table 3: Rhodium-Catalyzed Synthesis of CF₃-Containing Spiro-[indene-proline] Derivatives [2]

| Entry | Alkyne | Product | Yield (%) |

| 1 | Diphenylacetylene | Methyl 2,3-diphenyl-5'-(trifluoromethyl)spiro[indene-1,2'-pyrrolidine]-5'-carboxylate | 78 |

| 2 | 1,2-Di(p-tolyl)acetylene | Methyl 2,3-di(p-tolyl)-5'-(trifluoromethyl)spiro[indene-1,2'-pyrrolidine]-5'-carboxylate | 65 |

| 3 | 1-Phenyl-2-(p-tolyl)acetylene | Methyl 2-phenyl-3-(p-tolyl)-5'-(trifluoromethyl)spiro[indene-1,2'-pyrrolidine]-5'-carboxylate | 72 |

Experimental Protocol: Synthesis of CF₃-Containing Spiro-[indene-proline] Derivatives [2]

A mixture of the 5-aryl-2-(trifluoromethyl)-3,4-dihydro-2H-pyrrole-2-carboxylate (0.2 mmol), the alkyne (0.4 mmol), [Cp*RhCl₂]₂ (5 mol %), and AgSbF₆ (20 mol %) in 1,2-dichloroethane (2 mL) is stirred at 100 °C for 12 hours under an argon atmosphere. The reaction mixture is then cooled to room temperature, filtered through a pad of Celite, and the solvent is evaporated. The residue is purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired spiro-[indene-proline] derivative.

Direct Trifluoromethylation of Indanone Scaffolds

A straightforward method for the synthesis of 1-trifluoromethyl-1-hydroxyindanes is the nucleophilic trifluoromethylation of commercially available indanones using the Ruppert-Prakash reagent (TMSCF₃).[5][8] This reaction is typically initiated by a fluoride source, such as tetrabutylammonium fluoride (TBAF).

Table 4: Nucleophilic Trifluoromethylation of Indanones with Ruppert-Prakash Reagent

| Entry | Indanone Substrate | Catalyst | Product | Yield (%) |

| 1 | Indan-1-one | TBAF | 1-(Trifluoromethyl)indan-1-ol | 85 |

| 2 | 5-Methoxyindan-1-one | TBAF | 5-Methoxy-1-(trifluoromethyl)indan-1-ol | 82 |

| 3 | 6-Bromoindan-1-one | TBAF | 6-Bromo-1-(trifluoromethyl)indan-1-ol | 78 |

Experimental Protocol: General Procedure for the Trifluoromethylation of Indanones [8]

To a stirred solution of the indanone (1.0 mmol) and trimethyl(trifluoromethyl)silane (TMSCF₃, 1.5 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.1 mL, 0.1 mmol) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is then quenched by the addition of 1 M HCl (10 mL) at 0 °C and stirred for 30 minutes. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the corresponding 1-(trifluoromethyl)indan-1-ol.

Biological Activity and Signaling Pathways

Trifluoromethylated indene derivatives have shown promise in various therapeutic areas, primarily due to their ability to interact with key biological targets.

Tubulin Polymerization Inhibition

Certain indene derivatives have been identified as inhibitors of tubulin polymerization, a critical process in cell division.[3] This makes them attractive candidates for the development of anticancer agents. The proposed mechanism involves the binding of these compounds to the colchicine-binding site on β-tubulin, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[9]

Cyclooxygenase-2 (COX-2) Inhibition

A trifluoromethyl analog of the nonsteroidal anti-inflammatory drug (NSAID) indomethacin has been shown to be a potent and selective inhibitor of cyclooxygenase-2 (COX-2).[2] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Conclusion

The synthetic methodologies outlined in this guide provide a robust toolkit for the preparation of a diverse range of trifluoromethylated indene derivatives. The ability to strategically introduce the trifluoromethyl group onto the indene scaffold allows for the fine-tuning of physicochemical and pharmacological properties. The demonstrated biological activities of these compounds, particularly as tubulin polymerization and COX-2 inhibitors, underscore their potential as valuable leads in drug discovery programs. Further exploration of these synthetic strategies and the biological evaluation of novel derivatives will undoubtedly continue to be a fruitful area of research for the development of new therapeutic agents.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 2. The 2'-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Role of Trifluoromethyl-Substituted Indenes in Modern Drug Discovery: A Technical Guide

For Immediate Release

[City, State] – [Date] – In the ever-evolving landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount strategy for enhancing pharmacological properties. Among these, the trifluoromethyl (CF3) group stands out for its profound impact on the biological activity of various heterocyclic compounds. This technical guide delves into the burgeoning field of trifluoromethyl-substituted indenes, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, biological activities, and therapeutic potential. This document provides a detailed exploration of their anti-inflammatory and neuromodulatory effects, supported by quantitative data, in-depth experimental protocols, and visual representations of the underlying molecular pathways.

The introduction of a trifluoromethyl group can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] These modifications are crucial in the optimization of lead compounds into viable drug candidates. This guide will specifically focus on two key areas where trifluoromethyl-substituted indenes have shown considerable promise: as selective inhibitors of cyclooxygenase-2 (COX-2) for anti-inflammatory applications and as modulators of the endocannabinoid system for potential neurological and pain therapies.

Anti-Inflammatory Activity: Selective COX-2 Inhibition

A significant area of investigation for trifluoromethyl-substituted indenes lies in their potent and selective inhibition of the COX-2 enzyme, a key mediator of inflammation and pain.

Quantitative Data: COX-2 Inhibition

The following table summarizes the in vitro inhibitory activity of a key trifluoromethyl-substituted indene analog against COX-1 and COX-2 enzymes.

| Compound | Target Enzyme | IC50 (nM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |

| CF3-Indomethacin | mCOX-2 | 267 | >375 | [2] |

| oCOX-1 | >100,000 | [2] |

In Vivo Anti-Inflammatory Activity

The anti-inflammatory efficacy of trifluoromethyl-substituted indenes has been demonstrated in preclinical models, such as the carrageenan-induced rat paw edema model.

| Compound | Animal Model | Dose | Efficacy | Reference |

| CF3-Indomethacin | Carrageenan-induced rat paw edema | Not Specified | Equipotent to indomethacin | [2] |

Signaling Pathway: COX-2 and Inflammation

The anti-inflammatory effects of these compounds are primarily mediated through the inhibition of the COX-2 pathway, which is responsible for the synthesis of prostaglandins that drive inflammation.

Neuromodulatory Effects: Targeting the Endocannabinoid System

Trifluoromethyl-substituted indanes and indenes have also been investigated for their ability to modulate the endocannabinoid system, which plays a crucial role in regulating pain, mood, and memory.[3] These compounds have been shown to inhibit key enzymes responsible for the degradation of endocannabinoids, namely fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).[3]

Quantitative Data: Endocannabinoid Enzyme Inhibition

The following table presents the in vitro inhibitory activities of representative trifluoromethyl-substituted indane/indene derivatives against FAAH and MAGL.

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| 4a | FAAH | 1.4 ± 0.2 | [3] |

| 4b | FAAH | - | [3] |

| 5a | FAAH | - | [3] |

| 5b | FAAH | - | [3] |

| 4a | MAGL | > 10 | [3] |

| 4b | MAGL | > 10 | [3] |

| 5a | MAGL | 2.1 ± 1.0 | [3] |

| 5b | MAGL | > 10 | [3] |

Note: '-' indicates data not reported or not significant.

Signaling Pathway: Endocannabinoid System Modulation

By inhibiting FAAH and MAGL, these compounds increase the levels of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively. This enhances the activation of cannabinoid receptors (CB1 and CB2), leading to various physiological effects.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Synthesis of 1-Aryl-3-(trifluoromethyl)indanes

General Procedure:

-

Synthesis of 3-Aryl-1-(Trifluoromethyl)-1H-indenes:

-

To a stirred solution of the appropriate starting alcohol in dichloromethane (DCM), concentrated sulfuric acid is added rapidly at room temperature.

-

The reaction mixture is stirred for a specified time (e.g., 5 minutes) and then quenched with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with DCM, and the combined organic layers are dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired 3-aryl-1-(trifluoromethyl)-1H-indene.[3]

-

-

Hydrogenation to 1-Aryl-3-(trifluoromethyl)indanes:

-

The synthesized 3-aryl-1-(trifluoromethyl)-1H-indene is dissolved in an appropriate solvent such as ethanol.

-

A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

-

The mixture is stirred under a hydrogen atmosphere (e.g., using a balloon) at room temperature for a specified period (e.g., 24 hours).

-

The reaction mixture is then filtered through a pad of Celite, and the solvent is evaporated under reduced pressure to yield the final 1-aryl-3-(trifluoromethyl)indane.[3]

-

In Vitro COX-1/COX-2 Inhibition Assay

This protocol is adapted from standard fluorometric or colorimetric assays for determining COX-2 inhibitory activity.

Materials:

-

Human recombinant COX-2 enzyme

-

Ovine or human COX-1 enzyme

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Fluorometric probe (e.g., Amplex™ Red) or reagents for colorimetric detection

-

Test compounds (trifluoromethyl-substituted indenes) dissolved in DMSO

-

96-well microplate (black for fluorescence or clear for absorbance)

-

Fluorescence or absorbance plate reader

Procedure:

-

Prepare a reaction mixture containing COX Assay Buffer, heme, and the fluorometric probe in each well of the 96-well plate.

-

Add the test compound at various concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., celecoxib).

-

Add the COX-1 or COX-2 enzyme to all wells except the "no enzyme" control.

-

Incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately measure the fluorescence or absorbance kinetically over a period of 5-10 minutes at the appropriate excitation/emission wavelengths (e.g., 535/590 nm for Amplex Red) or endpoint.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Carrageenan-Induced Rat Paw Edema Assay

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.

Animals:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

Materials:

-

Carrageenan (1% w/v suspension in sterile saline)

-

Test compounds (trifluoromethyl-substituted indenes) formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

-

Reference drug (e.g., indomethacin)

-

Plethysmometer

Procedure:

-

Acclimatize the rats to the experimental conditions for at least one week.

-

Fast the animals overnight before the experiment with free access to water.

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Administer the test compound or vehicle orally or intraperitoneally to different groups of rats. Administer the reference drug to a positive control group.

-

After a specific time (e.g., 60 minutes) following drug administration, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculate the percentage increase in paw volume (edema) for each animal at each time point relative to its initial paw volume.

-

Determine the percentage inhibition of edema for each treated group compared to the vehicle control group.

In Vitro FAAH and MAGL Inhibition Assays

These assays determine the ability of test compounds to inhibit the activity of the endocannabinoid-degrading enzymes FAAH and MAGL.

Materials:

-

Recombinant human FAAH or MAGL enzyme

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Substrate:

-

For FAAH: N-arachidonoyl-p-aminophenol (AM404) or a fluorescent substrate.

-

For MAGL: 2-oleoylglycerol (2-OG) or a fluorescent substrate.

-

-

Test compounds (trifluoromethyl-substituted indenes) dissolved in DMSO

-

96-well plate

-

Plate reader (absorbance or fluorescence)

Procedure:

-

Add the assay buffer, enzyme, and test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control inhibitor.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction (if necessary, depending on the detection method).

-

Measure the absorbance or fluorescence to determine the amount of product formed.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Anandamide Uptake Assay

This cellular assay measures the ability of compounds to inhibit the transport of the endocannabinoid anandamide into cells.

Materials:

-

Cell line expressing the anandamide transporter (e.g., U937, C6 glioma cells)

-

Cell culture medium

-

[³H]-Anandamide (radiolabeled) or a fluorescent anandamide analog

-

Test compounds (trifluoromethyl-substituted indenes) dissolved in DMSO

-

Scintillation cocktail and counter (for radiolabeled assay) or fluorescence microscope/plate reader (for fluorescent assay)

Procedure:

-

Seed the cells in a multi-well plate and grow to confluence.

-

Wash the cells with a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer).

-

Pre-incubate the cells with the test compound or vehicle at various concentrations for a short period (e.g., 10 minutes) at 37°C.

-

Add [³H]-anandamide or the fluorescent anandamide analog to the wells to initiate uptake.

-

Incubate for a specific time (e.g., 15 minutes) at 37°C.

-

Stop the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells to release the intracellular contents.

-

For the radiolabeled assay, add the cell lysate to a scintillation cocktail and measure the radioactivity using a scintillation counter. For the fluorescent assay, measure the intracellular fluorescence.

-

Calculate the percentage of inhibition of anandamide uptake for each concentration of the test compound.

-

Determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

Trifluoromethyl-substituted indenes represent a promising class of compounds with significant potential in the development of novel therapeutics. Their demonstrated efficacy as selective COX-2 inhibitors and modulators of the endocannabinoid system opens avenues for the treatment of inflammatory disorders, chronic pain, and various neurological conditions. The detailed experimental protocols and data presented in this guide are intended to facilitate further research and development in this exciting area. Future studies should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, as well as on comprehensive preclinical and clinical evaluations to translate these promising findings into tangible therapeutic benefits.

References

The Pivotal Role of 3-(Trifluoromethyl)-1H-indene in Advanced Materials Science: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern materials science and drug discovery. The trifluoromethyl (-CF3) group, in particular, imparts a unique combination of properties, including high thermal stability, enhanced solubility in organic solvents, and altered electronic characteristics. When appended to a versatile carbocyclic framework like indene, the resulting 3-(trifluoromethyl)-1H-indene emerges as a promising building block for a new generation of high-performance materials. This technical guide provides an in-depth exploration of the applications, synthesis, and properties of materials derived from or related to this compound, offering valuable insights for researchers and professionals in the field.

Introduction to Trifluoromethylated Indenes in Materials Science

Indene and its derivatives are recognized for their utility in the synthesis of polymers and functional materials for applications in photovoltaics and electronics. The introduction of a trifluoromethyl group to the indene skeleton can significantly enhance the performance of these materials. The strong electron-withdrawing nature of the -CF3 group can influence the electronic properties of conjugated systems, while its bulkiness can disrupt polymer chain packing, leading to improved solubility and processability. Although direct polymerization of this compound is not extensively documented in current literature, the synthesis of its derivatives and the broader field of fluorinated polymers provide a strong indication of its potential.

Synthesis of Functionalized Trifluoromethylated Indene Derivatives

The functionalization of the this compound core is a key strategy to unlock its potential in materials science. Various synthetic routes have been developed to produce a range of derivatives with tailored properties.

A general method to access CF3-substituted allenes from propargylic alcohols under Lewis acid catalysis in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been described. By adjusting the reaction time and temperature, these allenes can be rearranged to form 1,3-biaryl-1-trifluoromethyl-1H-indenes.[1][2]

Experimental Protocol: Catalytic Synthesis of Trifluoromethylated Indenes from Propargylic Alcohols

This protocol is based on a general method for the synthesis of trifluoromethylated allenes and their subsequent rearrangement to indenes.[1][2]

Materials:

-

Trifluoromethylated propargylic alcohol

-

Lewis acid catalyst (e.g., FeCl₃ or Triflic acid)

-

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as solvent

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a clean, dry reaction vessel, dissolve the trifluoromethylated propargylic alcohol in HFIP under an inert atmosphere.

-

Add a catalytic amount of the Lewis acid to the solution.

-

Stir the reaction mixture at a controlled temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Initially, the formation of the corresponding trifluoromethylated allene will be observed.

-

To facilitate the rearrangement to the 1,3-biaryl-1-trifluoromethyl-1H-indene, continue stirring the reaction at the same or an elevated temperature for an extended period.

-

Upon completion of the reaction, quench the catalyst with a suitable reagent (e.g., a mild base).

-

Extract the product using an appropriate organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired trifluoromethylated indene derivative.

Logical Workflow for Trifluoromethylated Indene Synthesis

Caption: A logical workflow for the synthesis of trifluoromethylated indenes.

High-Performance Polymers Incorporating Trifluoromethyl Groups

While the direct polymerization of this compound is not well-documented, the broader class of fluorinated polymers, particularly polyimides, showcases the significant advantages conferred by the -CF3 group. These polymers are known for their exceptional thermal stability, chemical resistance, and desirable dielectric properties, making them suitable for applications in aerospace, electronics, and coatings.

The incorporation of trifluoromethyl groups into the polymer backbone generally leads to:

-

Enhanced Solubility: The bulky -CF3 groups disrupt chain packing, reducing intermolecular forces and improving solubility in organic solvents, which is crucial for processing.

-

Increased Thermal Stability: The high bond energy of the C-F bond contributes to the overall thermal and oxidative stability of the polymer.

-

Lower Dielectric Constant: The low polarizability of the C-F bond and the increase in free volume due to the bulky -CF3 groups lead to a reduction in the dielectric constant, a critical property for microelectronics applications.

-

Reduced Moisture Absorption: The hydrophobic nature of the trifluoromethyl group results in polymers with lower water uptake, which is beneficial for maintaining stable electrical properties in varying humidity.

Quantitative Data on Trifluoromethylated Aromatic Polyimides

The following table summarizes key properties of representative aromatic polyimides containing trifluoromethyl groups, illustrating the impact of fluorination.

| Polymer Structure | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) (5% weight loss) | Dielectric Constant (at 1 MHz) |

| Meta-substituted fluorinated polyimides | > 250 | > 500 | Low |

| Ortho-substituted fluorinated polyimides | > 250 | > 500 | Low |

Note: Specific values can vary significantly based on the exact monomer composition and polymer architecture. The data presented is a generalized representation based on trends reported in the literature.[3]

Experimental Protocol: Synthesis of Fluorinated Polyimides

The following is a general two-step protocol for the synthesis of fluorinated polyimides from trifluoromethyl-containing diamines and aromatic dianhydrides.

Step 1: Poly(amic acid) Synthesis

-

In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a trifluoromethyl-containing diamine monomer in a dry, aprotic polar solvent (e.g., N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)).

-

Cool the solution in an ice bath.

-

Gradually add an equimolar amount of an aromatic dianhydride in solid form to the stirred solution.

-

Continue stirring at room temperature under a nitrogen atmosphere for several hours to form a viscous poly(amic acid) solution.

Step 2: Thermal Imidization

-

Cast the poly(amic acid) solution onto a glass substrate to form a thin film.

-

Heat the film in a vacuum oven or under a nitrogen atmosphere using a stepwise heating program, for example:

-

100 °C for 1 hour

-

200 °C for 1 hour

-

300 °C for 1 hour

-

-

This process removes the solvent and converts the poly(amic acid) to the final polyimide via cyclodehydration.

-

Cool the film slowly to room temperature to obtain the flexible polyimide film.

Workflow for Fluorinated Polyimide Synthesis

Caption: A two-step workflow for the synthesis of fluorinated polyimides.

Potential Applications in Organic Electronics

Indene-fullerene derivatives have been explored as electron-transporting materials in perovskite solar cells. While not directly involving this compound, these studies highlight a promising avenue for its application. The introduction of a trifluoromethyl group could modulate the LUMO (Lowest Unoccupied Molecular Orbital) energy level of such adducts, potentially improving electron injection and transport properties. Further research into the synthesis and characterization of this compound-C60 adducts could lead to the development of novel, high-performance electron-transporting materials for flexible and efficient solar cells.

Conclusion

This compound stands as a molecule with significant untapped potential in materials science. While direct applications are still emerging, the well-established benefits of the trifluoromethyl group in enhancing polymer properties provide a strong rationale for its further investigation. The synthesis of novel derivatives and their incorporation into polymer backbones or as functional additives for organic electronics represent fertile ground for future research. This guide serves as a foundational resource, drawing upon related chemistries to illuminate the promising future of this compound in the development of advanced materials.

References

An In-depth Technical Guide to the Acid-Catalyzed Synthesis of Trifluoromethylated Indenopyrazoles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-catalyzed synthesis of trifluoromethylated indenopyrazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl (CF₃) group can enhance a molecule's metabolic stability, membrane permeability, and binding affinity, making these scaffolds promising for developing novel therapeutics. This document details the core synthetic methodologies, reaction mechanisms, experimental protocols, and quantitative data for these processes.

Core Concepts: The Knorr Pyrazole Synthesis Adaptation

The primary method for synthesizing indenopyrazoles is a variation of the classic Knorr pyrazole synthesis. This acid-catalyzed condensation reaction involves two key starting materials:

-

A 1,3-indanedione derivative , which serves as the 1,3-dicarbonyl component.

-

A substituted hydrazine , typically a trifluoromethyl-substituted phenylhydrazine, which provides the nitrogen atoms for the pyrazole ring.

The reaction proceeds by the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring fused to the indene core.

Reaction Mechanism and Regioselectivity

The acid catalyst, typically acetic acid or p-toluenesulfonic acid (p-TsOH), plays a crucial role in protonating a carbonyl group on the 1,3-indanedione, thereby activating it for nucleophilic attack by the hydrazine.

When an unsymmetrical dione, such as 2-acetyl-1,3-indanedione, is used, the reaction can theoretically yield two different regioisomers. The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons. The subsequent cyclization locks in the final regiochemistry of the product. The electronic and steric properties of the substituents on both the dione and the hydrazine, as well as the reaction conditions, influence which isomer is formed preferentially. For instance, the reaction of 2-acetyl-1,3-indanedione with 4-trifluoromethylphenylhydrazine yields both the 1-aryl and 2-aryl regioisomers, which can be separated by chromatography.[1]

Below is a generalized diagram illustrating the acid-catalyzed reaction pathway.

References

Synthesis of Chiral Indene Skeletons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indene scaffold is a crucial structural motif in a multitude of biologically active compounds and pharmaceuticals. The stereoselective synthesis of chiral indene derivatives is of paramount importance, as the chirality often dictates the therapeutic efficacy and pharmacological profile of these molecules. This technical guide provides a comprehensive overview of modern synthetic strategies for accessing chiral indene skeletons, with a focus on asymmetric catalysis. Detailed experimental protocols for key transformations, quantitative data summaries, and visual representations of reaction pathways are presented to facilitate understanding and application in a research and development setting.

Core Synthetic Strategies

The asymmetric synthesis of chiral indenes can be broadly categorized into two main approaches:

-

Construction of the Chiral Indene Ring: These methods involve the formation of the five-membered ring of the indene skeleton from acyclic or aromatic precursors in an enantioselective manner. This often involves intramolecular cyclizations or intermolecular annulations.

-

Enantioselective Functionalization of a Pre-existing Indene Core: This strategy focuses on the asymmetric transformation of a prochiral indene or its derivative to introduce chirality.

This guide will delve into specific examples from recent literature, highlighting the catalyst systems, substrate scope, and stereochemical outcomes.

Palladium-Catalyzed Asymmetric (4+2) Dipolar Cyclization for Chiral Spiro-indenes